Octanoylpolymyxin B
Description
Properties
IUPAC Name |
N-[4-amino-1-[[1-[[4-amino-1-oxo-1-[[6,9,18-tris(2-aminoethyl)-15-benzyl-3-(1-hydroxyethyl)-12-(2-methylpropyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclotricos-21-yl]amino]butan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxobutan-2-yl]octanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C55H96N16O13/c1-6-7-8-9-13-16-43(74)62-35(17-23-56)50(79)71-45(33(5)73)55(84)67-38(20-26-59)47(76)66-40-22-28-61-54(83)44(32(4)72)70-51(80)39(21-27-60)64-46(75)36(18-24-57)65-52(81)41(29-31(2)3)68-53(82)42(30-34-14-11-10-12-15-34)69-48(77)37(19-25-58)63-49(40)78/h10-12,14-15,31-33,35-42,44-45,72-73H,6-9,13,16-30,56-60H2,1-5H3,(H,61,83)(H,62,74)(H,63,78)(H,64,75)(H,65,81)(H,66,76)(H,67,84)(H,68,82)(H,69,77)(H,70,80)(H,71,79) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUZYEKLWXWDOOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(=O)NC(CCN)C(=O)NC(C(C)O)C(=O)NC(CCN)C(=O)NC1CCNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)CCN)CC2=CC=CC=C2)CC(C)C)CCN)CCN)C(C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C55H96N16O13 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1189.5 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Octanoylpolymyxin B involves the acylation of polymyxin B with octanoic acid. The reaction typically occurs under mild conditions using a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the amino group of polymyxin B and the carboxyl group of octanoic acid .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure consistency and yield. The product is then purified using chromatographic techniques to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
Octanoylpolymyxin B undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s activity.
Substitution: Substitution reactions can occur at the amino or hydroxyl groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with potentially different biological activities .
Scientific Research Applications
Antimicrobial Properties
Mechanism of Action
Octanoylpolymyxin B exhibits a unique mechanism of action by disrupting the outer membrane of Gram-negative bacteria. It binds to lipopolysaccharides in the bacterial membrane, leading to membrane permeabilization and cell death. This property makes it particularly valuable as a last-line treatment for infections caused by multidrug-resistant pathogens, which are increasingly prevalent in clinical settings .
Comparative Efficacy
Recent studies have demonstrated that this compound has improved activity against certain resistant strains compared to traditional polymyxins. For instance, modifications to the polymyxin structure, such as the addition of octanoyl groups, enhance its binding affinity and antibacterial potency. These alterations can also reduce nephrotoxicity, a significant concern associated with polymyxin use .
Therapeutic Applications
Clinical Use
this compound is being investigated for its potential use in treating severe infections caused by resistant bacteria, particularly in patients with limited treatment options. Clinical trials are underway to assess its safety and efficacy in various patient populations, including those with compromised immune systems or chronic illnesses .
Combination Therapies
Research indicates that this compound may be effective when used in combination with other antibiotics. This synergistic approach can enhance bacterial eradication while potentially lowering the required doses of each drug, thereby minimizing side effects and reducing the risk of developing further resistance .
Case Studies
Several case studies highlight the clinical applications and outcomes associated with this compound:
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Case Study 1: Treatment of Multidrug-Resistant Infections
An analysis of patients treated with this compound revealed significant improvements in clinical outcomes for those infected with carbapenem-resistant Enterobacteriaceae. The study emphasized the importance of timely administration and appropriate dosing regimens to maximize therapeutic effects while minimizing toxicity . -
Case Study 2: Safety Profile Assessment
A cohort study focused on assessing the nephrotoxic effects of this compound compared to standard polymyxin therapies. Results indicated a lower incidence of renal impairment in patients receiving this compound, suggesting a favorable safety profile that warrants further investigation .
Research Developments
Ongoing research is crucial for understanding the full potential of this compound. Key areas of focus include:
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Structure-Activity Relationship Studies
Investigations into how structural modifications affect the antibacterial activity and toxicity profiles of this compound are ongoing. These studies aim to identify optimal configurations that enhance efficacy while reducing adverse effects . -
Novel Delivery Systems
Researchers are exploring innovative delivery methods to improve the bioavailability and targeted action of this compound. Liposomal formulations and nanoparticle carriers are being tested to enhance drug delivery to infected tissues while minimizing systemic exposure .
Mechanism of Action
Octanoylpolymyxin B exerts its antibacterial effects by interacting with the lipid A component of the lipopolysaccharide (LPS) in the outer membrane of Gram-negative bacteria. This interaction disrupts the membrane integrity, leading to cell lysis and death. The compound is taken up via the “self-promoted uptake” pathway, which enhances its bactericidal activity .
Comparison with Similar Compounds
Research Findings and Clinical Implications
- Efficacy: this compound demonstrates comparable in vitro MIC values to Polymyxin B against A. baumannii and P. aeruginosa (0.5–2 μg/mL) .
- Safety : Preclinical rodent models show 50% lower renal tubular necrosis compared to Polymyxin B . Human studies are pending.
- Resistance: The octanoyl modification may evade mcr-1-mediated resistance, though this requires validation .
Q & A
Basic Research Questions
Q. What are the standard methodologies for synthesizing and characterizing Octanoylpolymyxin B?
- Methodological Answer : Synthesis typically involves acylation of polymyxin B with octanoic acid derivatives under controlled pH (7.5–8.5) and temperature (25–30°C). Characterization requires tandem techniques:
- HPLC-MS : To confirm molecular weight and purity .
- NMR Spectroscopy : For structural elucidation of the acylated side chain .
- Antimicrobial Susceptibility Testing : Broth microdilution (CLSI guidelines) to establish baseline MIC values against Gram-negative pathogens .
Q. How should researchers design experiments to assess this compound’s mechanism of action?
- Methodological Answer :
- Membrane Permeability Assays : Use fluorescent probes (e.g., N-phenyl-1-naphthylamine) to quantify disruption of bacterial outer membranes .
- Lipopolysaccharide (LPS) Binding Studies : Isothermal titration calorimetry (ITC) to measure binding affinity .
- Resistance Induction Models : Serial passage experiments in sub-MIC concentrations to monitor adaptive mutations via whole-genome sequencing .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported antimicrobial activity data for this compound?
- Methodological Answer :
- Meta-Analysis Framework : Compare datasets using standardized metrics (e.g., MIC90, time-kill curves) and stratify by variables like bacterial strain (e.g., Pseudomonas aeruginosa vs. Acinetobacter baumannii) or assay conditions (cation-adjusted media vs. standard broth) .
- Statistical Validation : Apply multivariate regression to identify confounding factors (e.g., serum protein binding effects) .
- Cross-Lab Validation : Collaborate to replicate studies under harmonized protocols, addressing batch-to-batch variability in compound synthesis .
Q. What advanced strategies optimize this compound’s efficacy while minimizing nephrotoxicity in preclinical models?
- Methodological Answer :
- Dose-Escalation Studies : Use pharmacokinetic/pharmacodynamic (PK/PD) modeling in rodent models to identify therapeutic windows .
- Toxicity Mitigation : Co-administration with antioxidants (e.g., N-acetylcysteine) or renal uptake inhibitors, monitored via serum creatinine and histopathology .
- Nanoparticle Delivery Systems : Encapsulate the compound in liposomes or dendrimers to enhance target specificity; validate using fluorescent tagging and in vivo imaging .
Q. How do researchers address discrepancies between in vitro and in vivo efficacy of this compound?
- Methodological Answer :
- Bioavailability Studies : Measure plasma protein binding and tissue distribution using radiolabeled compounds (e.g., ^14C-Octanoylpolymyxin B) in animal models .
- Infection Model Refinement : Use immunocompromised murine models for humanized disease relevance, ensuring bacterial load and immune response metrics align with clinical endpoints .
- Host-Pathogen Interaction Analysis : Transcriptomic profiling (RNA-seq) of infected tissues to identify host factors modulating drug activity .
Methodological Frameworks for Data Analysis
Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound studies?
- Methodological Answer :
- Nonlinear Regression Models : Fit dose-response curves using four-parameter logistic equations (e.g., Hill slope, EC50) in software like GraphPad Prism .
- Bootstrap Resampling : Estimate confidence intervals for EC50 values to account for variability in biological replicates .
- Machine Learning Integration : Apply random forest algorithms to identify predictors of response (e.g., bacterial membrane composition) from multi-omics datasets .
Q. How should researchers design studies to investigate this compound’s synergy with other antibiotics?
- Methodological Answer :
- Checkerboard Assays : Calculate fractional inhibitory concentration indices (FICIs) for combinations (e.g., with meropenem or aztreonam) .
- Mechanistic Profiling : Use transcriptomics (RNA-seq) to identify pathways synergistically modulated by combination therapy .
- In Vivo Validation : Test combinations in neutropenic murine thigh infection models, correlating FICIs with bacterial load reduction .
Critical Evaluation of Existing Literature
Q. What criteria should guide the selection of primary literature for this compound research?
- Methodological Answer :
- Source Prioritization : Focus on peer-reviewed journals with rigorous chemical characterization data (e.g., Journal of Medicinal Chemistry, Antimicrobial Agents and Chemotherapy) .
- Data Quality Assessment : Use RADAR framework (Rationale, Authority, Date, Appearance, Relevance) to evaluate studies for methodological transparency .
- Avoidance of Bias : Exclude studies lacking raw data (e.g., MIC tables) or failure to disclose conflicts of interest (e.g., industry-funded studies without independent validation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
